molecular formula C12H16O B2384578 (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol CAS No. 2248212-84-0

(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol

Cat. No. B2384578
CAS RN: 2248212-84-0
M. Wt: 176.259
InChI Key: DWDCGCYDDUJWCM-BFHBGLAWSA-N
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Description

(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol is a chemical compound that belongs to the class of secondary alcohols. It is also known as indanol or 2-indanylpropan-1-ol. This chemical compound has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol is not fully understood. However, it has been reported to act as a free radical scavenger and inhibit the production of reactive oxygen species. It has also been reported to inhibit the activity of various enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol has been reported to exhibit various biochemical and physiological effects. It has been reported to exhibit antioxidant properties by scavenging free radicals and inhibiting the production of reactive oxygen species. It has also been reported to exhibit anti-inflammatory properties by inhibiting the activity of various enzymes involved in the inflammatory response. In addition, it has been reported to exhibit anticancer properties by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol in lab experiments is its high purity and high yield. This makes it an ideal compound for use in various chemical and biological assays. However, one of the limitations of using (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for the study of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to study its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, future studies could focus on the synthesis of new derivatives of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol with improved properties for various applications.

Synthesis Methods

The synthesis of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol can be achieved through several methods. One of the most common methods is the reduction of 2-indanone using sodium borohydride in the presence of methanol. Another method involves the reduction of 2-indanone using lithium aluminum hydride in the presence of ether. Both of these methods have been reported to yield high purity and high yield of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol.

Scientific Research Applications

(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol has been extensively studied for its potential applications in various fields. In the field of organic chemistry, it has been used as a chiral auxiliary in the synthesis of various organic compounds. It has also been used as a ligand in the synthesis of metal complexes. In the field of pharmacology, (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol has been studied for its potential as a therapeutic agent for various diseases. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer properties.

properties

IUPAC Name

(2S)-2-(2,3-dihydro-1H-inden-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9(8-13)11-7-6-10-4-2-3-5-12(10)11/h2-5,9,11,13H,6-8H2,1H3/t9-,11?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDCGCYDDUJWCM-BFHBGLAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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